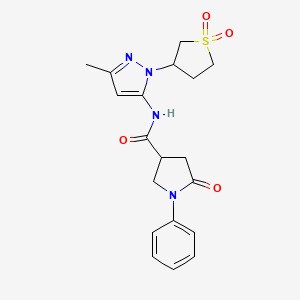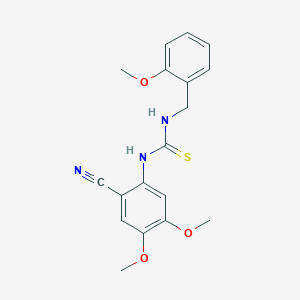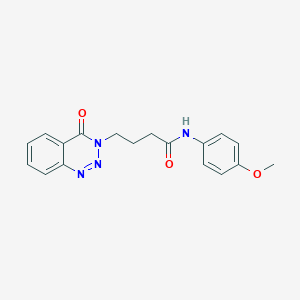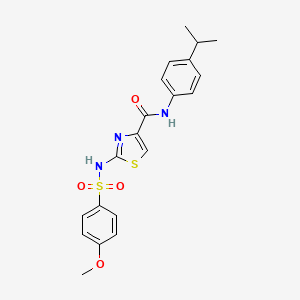![molecular formula C19H15ClN6O2 B3020401 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide CAS No. 847384-75-2](/img/structure/B3020401.png)
2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazolopyrimidines are a class of compounds that have been studied for their potential applications in various fields . They are known to be synthesized through reactions involving carbodiimides and iminophosphoranes .
Synthesis Analysis
The synthesis of triazolopyrimidines involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, which are then reacted with hydrazine to selectively produce 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones . These compounds are further transformed to iminophosphoranes by reaction with triphenylphosphine, hexachloroethane, and triethylamine .Molecular Structure Analysis
The molecular structure of triazolopyrimidines has been verified through X-ray structure analysis .Chemical Reactions Analysis
In the synthesis process, a tandem aza-Wittig reaction of iminophosphorane with isocyanate or acyl chloride generates previously unreported 3,5-dihydro-1,2,3-triazolo[4,5-d]-1,2,4-triazolo[1,5-a]pyrimidin-9-ones .Scientific Research Applications
Antitumor Activity
This compound has shown promise in inhibiting tumor growth. Specifically, derivative 22i exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it demonstrated superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
Fluorescent Probes
The 1,2,3-triazolo[4,5-d]pyrimidine scaffold can serve as a valuable template for designing fluorescent probes. Researchers have explored its use as a structural unit in polymers and as a fluorescent probe in various biological studies .
LSD1 Inhibitors
Docking studies have indicated that the interaction between the nitrogen atom in the pyridine ring of 2-thiopyridine derivatives and Met332 could be responsible for improved activity. The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is a potential template for designing new LSD1 inhibitors .
Drug Screening
Key descriptors of 1,2,3-triazolo[4,5-d]pyrimidine have been identified, which can aid in screening efficient and novel drugs in the future .
Quinoxaline Analog Synthesis
Synthetic approaches to benzo-fused quinoxaline analogs involving 1,2,3-triazoles have been explored. These compounds have potential applications in medicinal chemistry .
Polymers and Material Science
The incorporation of 1,2,3-triazolo[4,5-d]pyrimidine derivatives into polymers and materials can enhance their properties, making them useful in various applications .
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to be potent inhibitors ofUSP28 , a ubiquitin-specific protease .
Mode of Action
It’s known that usp28 inhibitors generally work by binding to the active site of the enzyme, thereby preventing it from interacting with its substrates .
Biochemical Pathways
Usp28 is known to play a role in the regulation of several cellular processes, including cell cycle progression and dna damage response . Therefore, inhibition of USP28 could potentially affect these pathways.
Pharmacokinetics
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to have good bioavailability .
Result of Action
Inhibition of usp28 has been associated with antiproliferative activities against various cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Future Directions
properties
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2/c1-12-5-7-14(8-6-12)22-16(27)10-25-11-21-18-17(19(25)28)23-24-26(18)15-4-2-3-13(20)9-15/h2-9,11H,10H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONCUUAMQRCWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020325.png)

![1-[Methoxy(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B3020330.png)





